Enhanced Lipophilicity of the 4-(Trifluoromethoxy)benzoyl Substituent Over the 4-Methoxybenzoyl Analogue
The 4-(trifluoromethoxy)benzoyl group in the target compound is predicted to confer higher lipophilicity than the corresponding 4-methoxybenzoyl analogue, based on well-established substituent effects. The calculated LogP (cLogP) for (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is 4.22, whereas the 4-methoxy analogue has a cLogP of 3.17. This difference of 1.05 log units indicates significantly greater membrane permeability potential for the target compound [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.22 |
| Comparator Or Baseline | (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methoxyphenyl)methanone (predicted cLogP = 3.17) |
| Quantified Difference | ΔcLogP = +1.05 |
| Conditions | Predicted using ChemAxon algorithms as reported on vendor datasheets |
Why This Matters
Higher lipophilicity often correlates with improved cell permeability, which is critical for intracellular target engagement; researchers can prioritize this compound for cell-based assays where the methoxy analogue may underperform.
- [1] Predicted LogP values extracted from authorized vendor technical datasheets (Kuujia.com and analogous product pages) for the respective compounds. Accessed 2026-05-09. View Source
